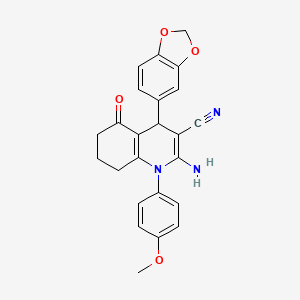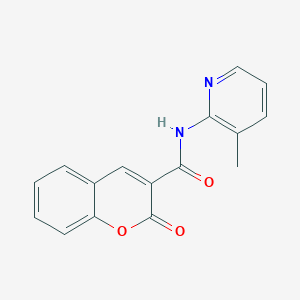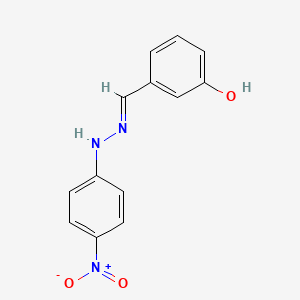![molecular formula C21H16BrN3O5 B11545931 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545931.png)
4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a bromine atom, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) . The furan ring can be introduced through a formylation reaction, followed by the formation of the amide and imine functionalities through condensation reactions with appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the imine group can facilitate interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-bromobenzoate: Used in organic synthesis and as a precursor for more complex molecules.
4-Bromo-2-furaldehyde: Utilized in the synthesis of heterocycles and as a building block for more complex organic compounds.
Uniqueness
4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a bromine atom and a furan ring provides opportunities for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C21H16BrN3O5 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16BrN3O5/c22-16-8-9-17(30-21(28)14-5-2-1-3-6-14)15(11-16)12-24-25-19(26)13-23-20(27)18-7-4-10-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
PCPBVTGXKDAPDU-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11545866.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545877.png)
![3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11545885.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11545895.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
![2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545906.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)


